2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(PHENETHYLAMINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE
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Overview
Description
2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(PHENETHYLAMINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a dimethyl-dioxocyclohexylidene group, a phenethylamino group, and an isoindole-dione moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(PHENETHYLAMINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE involves several steps. One common method includes the acylation of dimedone (1) with acetic anhydride to form 2-acetyldimedone (2). This intermediate is then reacted with the appropriate lipoamino acids (LAAs) in the presence of triethylamine and a catalytic quantity of 4-dimethylaminopyridine (DMAP) under refluxing ethanol . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of the dioxocyclohexylidene group allows for oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenethylamino group can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(PHENETHYLAMINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The dioxocyclohexylidene group provides steric protection, enhancing the compound’s stability and bioavailability. The phenethylamino group may interact with biological receptors, influencing various biochemical pathways. The isoindole-dione moiety contributes to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar compounds include other lipoamino acids and derivatives with comparable structures. For instance:
N-tert-Butoxycarbonyl (N-Boc) LAAs: These compounds are used in peptide synthesis but have limitations in solubility and compatibility with certain synthetic strategies.
N-Fmoc LAAs: These are also used in peptide synthesis but are difficult to handle due to poor solubility.
The uniqueness of 2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(PHENETHYLAMINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE lies in its stability under various conditions and its ease of incorporation into solid-phase methodologies, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-[4-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-4-(2-phenylethylimino)butyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O4/c1-28(2)17-23(31)25(24(32)18-28)22(29-15-14-19-9-4-3-5-10-19)13-8-16-30-26(33)20-11-6-7-12-21(20)27(30)34/h3-7,9-12,31H,8,13-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNWESSRXCSAEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(=NCCC2=CC=CC=C2)CCCN3C(=O)C4=CC=CC=C4C3=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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